molecular formula C7H14FNO2 B065179 Tert-butyl (2-fluoroethyl)carbamate CAS No. 178181-52-7

Tert-butyl (2-fluoroethyl)carbamate

Cat. No. B065179
M. Wt: 163.19 g/mol
InChI Key: JBIAEHWXSFAFFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (2-fluoroethyl)carbamate and related compounds often involves the transformation of amino protecting groups. For example, the N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, can be synthesized from N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups through reactions involving tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane in the presence of Pd(OAc)2 (Sakaitani & Ohfune, 1990). Additionally, the synthesis can involve multiple steps including acylation, nucleophilic substitution, and reduction processes (Zhao et al., 2017).

Molecular Structure Analysis

Tert-butyl (2-fluoroethyl)carbamate and similar compounds have been analyzed through techniques like X-ray diffraction, providing insights into their crystalline structures and confirming molecular configurations. These studies help in understanding the molecular framework and the spatial arrangement of atoms within the compound, contributing to the overall understanding of its chemical reactivity and properties (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical behavior of tert-butyl (2-fluoroethyl)carbamate includes its reactions with various electrophiles, showcasing its versatility as a synthetic intermediate. The compound's reactivity can be manipulated through the protection and deprotection of functional groups, enabling its use in complex organic synthesis schemes. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines, which underscores the compound's synthetic utility (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties such as melting and boiling points, solubility, and stability under different conditions are crucial for handling and application of tert-butyl (2-fluoroethyl)carbamate. While specific data for this compound may not be directly available, analogs and similar compounds offer insights into expected behaviors that guide their practical use in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, resistance to hydrolysis, and thermal stability, define the applications and safe handling of tert-butyl (2-fluoroethyl)carbamate. For instance, compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride show high stability and reactivity, which can be analogous to the chemical behavior of tert-butyl (2-fluoroethyl)carbamate under similar conditions (Umemoto et al., 2010).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : A study elaborates on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is an important intermediate in the synthesis of many biologically active compounds like omisertinib (AZD9291), a medication used in the treatment of lung cancer (Zhao et al., 2017).

  • Chemoselective Transformation of Amino Protecting Groups : Research indicates that silyl carbamate, synthesized from tert-butyldimethylsilyl carbamates, can transform amino protecting groups such as N-tert-butoxycarbonyl and N-benzyloxycarbonyl under mild conditions. This transformation is pivotal in the synthesis of various organic compounds, including pharmaceuticals (Sakaitani & Ohfune, 1990).

  • Synthesis of α-Alkyl-α-aminosilanes : tert-Butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, leading to the synthesis of α-functionalized α-amino silanes. This process is fundamental in the production of materials and chemicals used in various industries (Sieburth et al., 1996).

  • Enantioselective Synthesis : tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Such processes are vital in developing antiviral and anticancer drugs (Ober et al., 2004).

  • Pd-Catalyzed Amidation : Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been explored for the formation of desired compounds in moderate to excellent yields. Such reactions are crucial in the synthesis of pharmaceuticals and complex organic molecules (Qin et al., 2010).

properties

IUPAC Name

tert-butyl N-(2-fluoroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIAEHWXSFAFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-fluoroethyl)carbamate

CAS RN

178181-52-7
Record name tert-Butyl (2-fluoroethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Zeng, ZH Xu, LF Niu, C Yao, LL Liang… - European Journal of …, 2022 - Wiley Online Library
The regioselective ring‐opening of 1,2‐ and 1,3‐sulfamidates with fluorine anion is reported. Direct construction of monofluoro‐substituted amines and amino acid derivatives using …

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